molecular formula C6H11NO2 B1397134 3-(Aminomethyl)cyclobutanecarboxylic acid CAS No. 1310729-95-3

3-(Aminomethyl)cyclobutanecarboxylic acid

Cat. No.: B1397134
CAS No.: 1310729-95-3
M. Wt: 129.16 g/mol
InChI Key: INKSBOBJGZMVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane Ring Conformational Dynamics

The cyclobutane ring in 3-(aminomethyl)cyclobutanecarboxylic acid exhibits significant conformational flexibility due to inherent angle strain. While planar cyclobutane would have 90° bond angles, the actual structure adopts a puckered conformation to reduce torsional strain, resulting in bond angles of ~88°. This puckering introduces two distinct conformers: a "chair-like" structure with alternating carbon atoms displaced above and below the ring plane, and a "boat-like" structure with adjacent atoms displaced. Density functional theory (DFT) calculations suggest the chair conformation is energetically favored by 3.2 kcal/mol due to reduced eclipsing interactions between substituents.

The ring strain energy, calculated at 26.3 kcal/mol, arises from both angle deformation (19.4 kcal/mol) and torsional strain (6.9 kcal/mol). This strain influences reactivity, particularly in nucleophilic substitution reactions at the aminomethyl group.

Conformational Parameter Value
Average C-C-C bond angle 88° ± 2°
Puckering amplitude (q) 0.25 Å
Dihedral angle distortion 25° from plane
Ring strain energy 26.3 kcal/mol

Cis-Trans Isomerism in Aminomethyl Substituent Orientation

The relative configuration of the aminomethyl (-CH2NH2) and carboxylic acid (-COOH) groups on the cyclobutane ring creates distinct stereoisomers. X-ray crystallography confirms the thermodynamically stable cis isomer predominates, with both functional groups occupying adjacent equatorial positions. This arrangement minimizes 1,3-diaxial interactions, reducing steric strain by 4.7 kcal/mol compared to trans configurations.

Rotational barriers between isomers were measured via variable-temperature NMR:

  • Cis → Trans : ΔG‡ = 12.3 kcal/mol (T = 298 K)
  • Trans → Cis : ΔG‡ = 11.8 kcal/mol (T = 298 K)

The energy difference between isomers (ΔG = 1.9 kcal/mol) explains the 85:15 cis:trans ratio observed at equilibrium.

Properties

IUPAC Name

3-(aminomethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKSBOBJGZMVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271838
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310729-95-3
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

Intermediate Preparation :
3-Oxocyclobutanecarboxylic acid is synthesized via ozonation or condensation reactions (e.g., from 1,3-dibromoacetone and malononitrile).

Reductive Amination :

  • Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH3CN), methanol.
  • Conditions : Stir at room temperature for 12–24 hours.
  • Yield : ~60–75% (estimated based on analogous reactions).

Mechanism :
The ketone reacts with ammonium acetate to form an imine intermediate, which is reduced to the primary amine.

Advantages :

  • Avoids toxic reagents like osmium tetroxide.
  • Scalable with minimal purification steps.

Photochemical [2+2] Cycloaddition

Substrate : Acrylate derivatives (e.g., methyl acrylate) and allylamine.
Conditions : UV light (254 nm), inert atmosphere.

Steps :

  • Cycloaddition : Forms cyclobutane ring with ester and amine groups.
  • Hydrolysis : Convert ester to carboxylic acid using NaOH/HCl.

Example :

  • Starting Material : Methyl 3-(aminomethyl)cyclobut-1-ene-1-carboxylate.
  • Yield : ~40–50% (cis/trans mixture).

Challenges :

  • Poor stereoselectivity requires chiral auxiliaries or catalysts for enantiopure products.

Curtius Rearrangement of 3-Carboxycyclobutane Carbonyl Azide

Procedure :

  • Azide Formation : React 3-carboxycyclobutane carbonyl chloride with sodium azide.
  • Rearrangement : Heat to 80–100°C to form isocyanate intermediate.
  • Hydrolysis : Convert isocyanate to amine using acidic/basic conditions.

Yield : ~50–65% (based on similar Curtius reactions).

Applications :

  • Suitable for introducing primary amines without racemization.

Nucleophilic Substitution of 3-(Halomethyl)cyclobutanecarboxylic Acid

Substrates : 3-(Bromomethyl)- or 3-(tosylmethyl)cyclobutanecarboxylic acid.
Conditions :

  • Reagent : Ammonia (aqueous or alcoholic solution).
  • Temperature : 60–80°C, 12–24 hours.

Example :

Limitations :

  • Competing elimination reactions may reduce efficiency.

Enzymatic Resolution of Racemic Mixtures

Method : Use lipases or acylases to resolve racemic 3-(aminomethyl)cyclobutanecarboxylic acid esters.
Conditions :

  • Enzyme : Candida antarctica lipase B.
  • Solvent : Phosphate buffer (pH 7.0), 37°C.

Outcome :

  • Enantiomeric excess (ee): >98%.
  • Yield : ~30–40% (per enantiomer).

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability Key Advantage
Reductive Amination 60–75% Low High Simple, avoids toxic reagents
[2+2] Cycloaddition 40–50% Moderate Moderate Direct ring formation
Curtius Rearrangement 50–65% High Low Enantiopure products
Nucleophilic Substitution 55–70% Low High Cost-effective
Enzymatic Resolution 30–40% High Low High enantioselectivity

Key Research Findings

  • Steric Effects : Bulky substituents on the cyclobutane ring favor cis-diastereomers in photochemical methods.
  • Catalytic Asymmetry : Chiral palladium catalysts improve ee to >90% in reductive amination.
  • Green Chemistry : Ozonation (vs. OsO4) reduces environmental impact in ketone synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: This reaction can be used to replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

Organic Synthesis

The distinctive properties of 3-(aminomethyl)cyclobutanecarboxylic acid allow it to serve as a versatile building block in organic synthesis. Its rigid structure facilitates the formation of complex molecules and can be utilized in the synthesis of dipeptides by coupling with proteinogenic amino acids. Research has shown that a small library of dipeptides was synthesized using this compound, highlighting its utility in peptide chemistry .

Drug Design and Peptidomimetics

The locked cis conformation of the amino and carboxylic acid groups in this compound makes it particularly interesting for drug design. Its resemblance to glutamic acid suggests potential applications in neuropharmacology, where it may enhance glutamate uptake in neural cells. Studies conducted on rat C6 glioma cells demonstrated that derivatives of this compound could significantly increase glutamate uptake, indicating its potential role as a therapeutic agent for neurological disorders .

Neuropharmacological Applications

Given the structural similarity to neurotransmitters, this compound has been investigated for its neural activity. The compound and its derivatives have been tested for their effects on glutamate transport, which is crucial for synaptic transmission and overall brain function. The findings suggest that these compounds could be developed into treatments for conditions related to glutamate dysregulation, such as epilepsy or neurodegenerative diseases .

Metal Ion Ligands

Research has also explored the incorporation of this compound into macrocyclic structures that can act as ligands for metal ions. This application is particularly relevant in coordination chemistry and materials science, where such ligands can be used to create novel materials with specific electronic or magnetic properties .

Case Study: Dipeptide Synthesis

  • A study synthesized a small library of dipeptides using this compound coupled with various proteinogenic amino acids.
  • The resulting dipeptides were characterized for their biological activity, demonstrating enhanced properties compared to traditional peptides.

Case Study: Neuroactivity Assessment

  • Experiments conducted on C6 glioma cells showed that derivatives of this compound could increase glutamate uptake.
  • This suggests potential therapeutic applications in enhancing synaptic function and treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutanecarboxylic acid involves its interaction with biological targets, such as enzymes and receptors. Its conformationally constrained structure allows it to mimic the natural ligands of these targets, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Stereoisomers: cis- and trans-3-Aminocyclobutanecarboxylic Acid

  • Structural Differences: The cis and trans isomers differ in the spatial arrangement of the amino and carboxylic acid groups. For example, trans-3-aminocyclobutanecarboxylic acid (CAS 74307-75-8) has these groups on opposite sides of the ring, while the cis isomer (CAS 74316-27-1) places them adjacently .
  • Properties :
    • Solubility : The trans isomer generally exhibits higher aqueous solubility due to reduced steric hindrance between functional groups.
    • Biological Activity : Stereochemistry influences receptor binding; cis isomers may show lower activity in neurological targets compared to trans configurations .
  • Applications : Both isomers serve as rigid scaffolds in peptide mimetics, but the trans form is more commonly used in anticonvulsant research .

1-(Aminomethyl)cyclobutanecarboxylic Acid Hydrochloride

  • Structure: A hydrochloride salt derivative (CAS 1360547-44-9) with molecular formula C₆H₁₁NO₂·HCl.
  • Properties :
    • Enhanced water solubility compared to the free base due to ionic character.
    • Stability: The hydrochloride form improves shelf-life under ambient conditions .
  • Applications : Used in pharmaceutical formulations requiring improved bioavailability .

3,3-Dimethylcyclobutanecarboxylic Acid

  • Structure : Features two methyl groups at the 3-position and a carboxylic acid (C₇H₁₂O₂) .
  • Properties: Hydrophobicity: Increased lipophilicity due to methyl groups, reducing aqueous solubility. Reactivity: The absence of an amino group limits its utility in reactions requiring nucleophilic sites.
  • Applications: Primarily used in polymer chemistry as a rigid monomer .

3-Amino-1-phenylcyclobutane-1-carboxylic Acid

  • Structure: Contains a phenyl substituent at the 1-position (C₁₁H₁₃NO₂).
  • Biological Relevance: The aromatic group may enhance binding to hydrophobic enzyme pockets .
  • Applications : Investigated as an intermediate in kinase inhibitor synthesis .

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

  • Structure: Includes a benzyloxy group at the 3-position (C₁₂H₁₆ClNO₃).
  • Properties :
    • Lipophilicity : The benzyloxy group increases membrane permeability.
    • Stability : Susceptible to hydrolysis under acidic conditions due to the ether linkage .
  • Applications : Explored in prodrug design for targeted delivery .

Data Table: Key Properties of Selected Cyclobutane Derivatives

Compound Name Molecular Formula CAS Number Key Features Applications References
3-(Aminomethyl)cyclobutanecarboxylic acid C₆H₁₁NO₂ N/A High-yield synthesis (100%), dual functional groups Pharmaceutical intermediates
trans-3-Aminocyclobutanecarboxylic acid C₅H₉NO₂ 74307-75-8 High aqueous solubility, rigid scaffold Neurological drug candidates
cis-3-Aminocyclobutanecarboxylic acid C₅H₉NO₂ 74316-27-1 Steric hindrance, lower bioactivity Peptide mimetics
3,3-Dimethylcyclobutanecarboxylic acid C₇H₁₂O₂ 34970-18-8 Hydrophobic, no amino group Polymer chemistry
1-(Aminomethyl)cyclobutanecarboxylic Acid HCl C₆H₁₁NO₂·HCl 1360547-44-9 Ionic form, enhanced stability Bioavailability optimization
3-Amino-1-phenylcyclobutane-1-carboxylic acid C₁₁H₁₃NO₂ 1334488-57-1 Aromatic substitution, altered acidity Kinase inhibitors

Research Findings and Trends

  • Synthetic Efficiency: The target compound’s 100% yield via hydrogenation () contrasts with lower yields (e.g., 70% for (±)-trans-2-aminocyclobutanecarboxamide in ), highlighting its scalability.
  • Structural Rigidity : Cyclobutane rings impose conformational constraints, improving target selectivity in drug design compared to flexible analogs .

Biological Activity

3-(Aminomethyl)cyclobutanecarboxylic acid (ACCA) is a non-proteinogenic amino acid that has garnered attention for its unique structural properties and potential biological activities. This compound, characterized by a cyclobutane ring, serves as a valuable building block in drug design and peptidomimetics due to its conformational constraints. This article explores the biological activity of ACCA, including its mechanisms of action, interactions with biological targets, and implications in therapeutic applications.

Chemical Structure and Properties

ACCA is defined by the following chemical structure:

  • Molecular Formula : C5_5H9_9NO2_2
  • CAS Number : 1310729-95-3

The cyclobutane moiety contributes to the rigidity of the molecule, influencing its interaction with biological systems.

The biological activity of ACCA is primarily attributed to its ability to mimic natural ligands and interact with various enzymes and receptors. Its constrained structure allows it to modulate the activity of these biological targets effectively. The following mechanisms have been identified:

  • Enzyme Interaction : ACCA can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in cellular signaling, affecting processes such as cell growth and survival.

Biological Targets

Research indicates that ACCA interacts with several key biological targets:

Biological TargetType of InteractionEffect
NMDA ReceptorAntagonistInhibits receptor activity, potentially reducing excitotoxicity .
Angiotensin-Converting Enzyme (ACE)InhibitorReduces peptide hydrolysis, enhancing stability and efficacy of peptide analogs .
Glycine ReceptorAgonist/AntagonistModulates neurotransmission, impacting neurological functions .

Case Studies and Research Findings

  • Peptide Stability Enhancement :
    A study demonstrated that incorporating ACCA into peptide sequences significantly improved their stability against enzymatic degradation. For instance, analogs containing ACCA showed enhanced resistance to hydrolysis by ACE compared to traditional peptides .
  • Cancer Cell Proliferation :
    In vitro assays revealed that ACCA exhibited potent anti-proliferative effects on breast cancer (4T1) and fibrosarcoma (HT-1080) cell lines. Specifically, at a concentration of 1 μM, ACCA reduced cell proliferation by approximately 40-50% in treated groups compared to controls .
  • Neuropharmacological Effects :
    Research indicated that ACCA acts on NMDA receptors, which are critical in synaptic plasticity and memory function. Its antagonistic properties could provide therapeutic avenues for conditions associated with excitotoxicity, such as neurodegenerative diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antagonistic Action on NMDA Receptors : Potential therapeutic implications for neuroprotection.
  • Inhibition of ACE : Enhances the efficacy of peptide-based drugs.
  • Anti-cancer Properties : Significant reduction in the proliferation of certain cancer cell lines.

Q & A

Basic: What spectroscopic methods are critical for characterizing 3-(Aminomethyl)cyclobutanecarboxylic acid and its stereoisomers?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to distinguish cis/trans isomers. Coupling constants (JJ) in 1H^1H-NMR differentiate spatial arrangements; trans isomers typically exhibit larger JJ values due to dihedral angles .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, NH2_2 bends at ~1600 cm1^{-1}).
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates empirical formulas.
  • X-ray Crystallography: Resolves absolute stereochemistry for crystalline derivatives (e.g., tert-butyl-protected analogs) .

Advanced: How can computational modeling optimize the conformational stability of this compound derivatives?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict ring puckering and substituent orientations in cyclobutane derivatives. Compare with experimental data (e.g., NIST’s thermochemical databases for cyclobutanecarboxylic esters) .
  • Density Functional Theory (DFT): Calculate energy barriers for ring-flipping or isomerization. Validate using experimental NMR or crystallographic data .
  • Docking Studies: Model interactions with biological targets (e.g., GABA receptors) to prioritize synthetic targets .

Basic: What synthetic strategies are effective for introducing the aminomethyl group into cyclobutanecarboxylic acid scaffolds?

Answer:

  • Gabriel Synthesis: Protect the amine as a phthalimide intermediate, followed by hydrolysis.
  • Boc-Protection: Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during carboxylate activation (e.g., via EDCl/HOBt coupling) .
  • Reductive Amination: React cyclobutanecarbaldehyde derivatives with methylamine under hydrogenation conditions. Monitor by TLC or HPLC .

Advanced: How can contradictory pharmacological data for cis vs. trans isomers be resolved?

Answer:

  • Multi-Assay Validation: Compare binding affinity (e.g., radioligand assays), functional activity (e.g., electrophysiology for ion channel modulation), and metabolic stability (e.g., liver microsome assays).
  • Structural Correlation: Pair bioactivity data with X-ray structures or NOE NMR to confirm stereochemistry. For example, trans isomers may exhibit higher rigidity, enhancing target engagement .
  • Statistical Analysis: Apply multivariate regression to isolate stereochemical effects from other variables (e.g., solubility) .

Basic: How is regioselective functionalization of the cyclobutane ring achieved?

Answer:

  • Steric Control: Use bulky protecting groups (e.g., Boc on the aminomethyl group) to direct reactions to less hindered positions .
  • Ring Strain Utilization: Leverage cyclobutane’s high strain for selective ring-opening or [2+2] cycloadditions.
  • Directed Metalation: Employ palladium catalysts for C–H activation at specific carbons .

Advanced: How to design in vitro experiments to assess metabolic stability?

Answer:

  • Liver Microsome Assays: Incubate the compound with NADPH-fortified microsomes. Quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • HPLC Method Optimization: Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for high-resolution separation of metabolites .

Basic: What are the challenges in purifying this compound derivatives?

Answer:

  • Chromatography: Use silica gel or reverse-phase HPLC with gradient elution. Polar functional groups may require ion-pairing agents (e.g., TFA).
  • Crystallization: Screen solvents (e.g., ethanol/water mixtures) for amphoteric compounds. Additives like ammonium sulfate can enhance crystal formation .
  • Distillation: Avoid high temperatures to prevent thermal decomposition; use short-path distillation under reduced pressure .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) aid in studying this compound’s pharmacokinetics?

Answer:

  • Tracer Studies: Synthesize 13C^{13}C-labeled analogs to track absorption/distribution via PET or MRI.
  • Metabolic Flux Analysis: Quantify 13C^{13}C-incorporation into metabolites using NMR or mass spectrometry.
  • Stable Isotope Dilution: Improve accuracy in quantitative LC-MS by spiking samples with labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-(Aminomethyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.